N-(2-hydroxyethyl)-N'-(3-iodo-4-methoxybenzoyl)thiourea
N-(2-hydroxyethyl)-N'-(3-iodo-4-methoxybenzoyl)thiourea
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1000611
InChI:
InChI=1S/C11H13IN2O3S/c1-17-9-3-2-7(6-8(9)12)10(16)14-11(18)13-4-5-15/h2-3,6,15H,4-5H2,1H3,(H2,13,14,16,18)
SMILES:
COC1=C(C=C(C=C1)C(=O)NC(=S)NCCO)I
Molecular Formula:
C11H13IN2O3S
Molecular Weight:
380.2 g/mol
N-(2-hydroxyethyl)-N'-(3-iodo-4-methoxybenzoyl)thiourea
CAS No.:
Cat. No.: VC1000611
Molecular Formula: C11H13IN2O3S
Molecular Weight: 380.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13IN2O3S |
|---|---|
| Molecular Weight | 380.2 g/mol |
| IUPAC Name | N-(2-hydroxyethylcarbamothioyl)-3-iodo-4-methoxybenzamide |
| Standard InChI | InChI=1S/C11H13IN2O3S/c1-17-9-3-2-7(6-8(9)12)10(16)14-11(18)13-4-5-15/h2-3,6,15H,4-5H2,1H3,(H2,13,14,16,18) |
| Standard InChI Key | QLVSAYGVPHKQCE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)NC(=S)NCCO)I |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NC(=S)NCCO)I |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator